Cas no 923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate)

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate structure
923282-48-8 structure
Nom du produit:Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Numéro CAS:923282-48-8
Le MF:C7H9N3O4
Mégawatts:199.164061307907
MDL:MFCD21090743
CID:737886
PubChem ID:54775328

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-nitro-, methyl ester
    • Methyl 1ethyl4nitro1Hpyrazole5carboxylate
    • methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
    • methyl 2-ethyl-4-nitropyrazole-3-carboxylate
    • BGIFTQTZYMZQPN-UHFFFAOYSA-N
    • SB17544
    • AK147207
    • AX8284682
    • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, AldrichCPR
    • CS-0049250
    • SCHEMBL570007
    • DTXSID80716758
    • AKOS005263932
    • AS-34218
    • 923282-48-8
    • DA-33330
    • MFCD21090743
    • SY098127
    • Methyl1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
    • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
    • MDL: MFCD21090743
    • Piscine à noyau: 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3
    • La clé Inchi: BGIFTQTZYMZQPN-UHFFFAOYSA-N
    • Sourire: O=C(C1N(CC)N=CC=1[N+](=O)[O-])OC

Propriétés calculées

  • Qualité précise: 199.05930578g/mol
  • Masse isotopique unique: 199.05930578g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 3
  • Complexité: 240
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 89.9
  • Le xlogp3: 0.5

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119890-5g
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 97%
5g
¥1113.00 2024-04-25
abcr
AB478948-10 g
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate; .
923282-48-8
10g
€370.80 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7022-50G
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 97%
50g
¥ 5,108.00 2023-04-12
TRC
M597263-100mg
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8
100mg
$ 50.00 2022-06-03
Chemenu
CM109075-10g
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 95+%
10g
$577 2021-08-06
Chemenu
CM109075-25g
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 95+%
25g
$1065 2021-08-06
TRC
M597263-500mg
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8
500mg
$ 95.00 2022-06-03
eNovation Chemicals LLC
D497638-5G
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 97%
5g
$135 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119890-100mg
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 97%
100mg
¥95.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119890-1g
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
923282-48-8 97%
1g
¥273.00 2024-04-25

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, 50 °C; overnight, rt
Référence
Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Iodine ,  Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  4 h, rt
Référence
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, 70 °C; 70 °C → rt
Référence
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
1.2 Reagents: Water ;  rt
Référence
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, 50 °C; overnight, rt
Référence
Preparation of pyrazole derivatives and related heterocycles as inhibitors of FGFR4 useful in treatment of FGFR4-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, 50 °C; overnight, rt
Référence
Preparation of aromatic derivatives as FGFR4 inhibitors
, World Intellectual Property Organization, , ,

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Raw materials

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:923282-48-8)Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
A860112
Pureté:99%
Quantité:25g
Prix ($):366.0